A Technical Guide to the Mechanism of Asymmetric Hydrogenation with Ru-BINAP Catalysts
A Technical Guide to the Mechanism of Asymmetric Hydrogenation with Ru-BINAP Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Ru-BINAP catalyst system, a cornerstone of modern asymmetric synthesis. We will dissect the mechanistic principles that govern its remarkable efficiency and enantioselectivity, offering field-proven insights into its practical application. This work, pioneered by Ryōji Noyori who was a co-recipient of the 2001 Nobel Prize in Chemistry, has transformed the production of enantiomerically pure compounds, particularly in the pharmaceutical industry[1][2].
The Ru-BINAP Catalyst: Structure and Activation
The efficacy of the Noyori asymmetric hydrogenation lies in the unique synergy between a ruthenium metal center and a specific chiral ligand: BINAP[3].
-
Ruthenium (Ru): The metallic heart of the catalyst, providing the orbital framework for the binding of hydrogen and the substrate.
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): This C2-symmetric diphosphine ligand is the chiral controller[3]. Its axial chirality, arising from restricted rotation about the binaphthyl bond, creates a rigid and well-defined chiral environment around the ruthenium center[3][4]. This steric and electronic arrangement is directly responsible for the catalyst's ability to differentiate between the two prochiral faces of a substrate.
The most commonly employed catalysts are not used directly but are generated in situ from precatalysts. For the hydrogenation of ketones, a diamine ligand is also crucial, forming a Ru(II)(diphosphine)(diamine) complex[5][6]. Activation of these precatalysts, often RuCl₂(BINAP)(diamine), involves reaction with H₂ in the presence of a base to generate the active RuH₂ species[2].
The Core Mechanism: A Metal-Ligand Bifunctional Approach
The hydrogenation of ketones with Ru-BINAP/diamine catalysts proceeds through a sophisticated, nonclassical "metal-ligand bifunctional" mechanism. This is an outer-sphere mechanism, meaning the ketone substrate does not directly coordinate to the ruthenium metal center[2][5][6]. Instead, the catalysis involves a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group[5][6][7].
The key steps are outlined below:
-
Formation of the Active Dihydride: The precatalyst, such as RuCl₂[(S)-BINAP], is activated by hydrogen to form the active 18-electron dihydride complex, RuH₂[(S)-BINAP][5]. In systems involving a diamine, the active species is RuH₂(BINAP)(diamine)[2].
-
Outer-Sphere Interaction: The substrate (e.g., a ketone) approaches the coordinatively saturated RuH₂ complex. It does not displace any ligands but interacts with the complex in the second coordination sphere[5][6].
-
The Stereodetermining Transition State: The crucial step involves a six-membered pericyclic transition state. Here, a hydride (H⁻) from the ruthenium and a proton (H⁺) from one of the NH₂ groups of the diamine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively[5][6][7].
-
Enantioselection: The rigid C₂ symmetry of the BINAP ligand creates a highly asymmetric environment. The bulky phenyl groups on the phosphorus atoms effectively block two of the four coordination quadrants around the ruthenium atom[8][9]. This steric constraint forces the ketone to approach from a less hindered quadrant, thereby dictating which enantioface of the ketone is hydrogenated[8][9]. The choice between the remaining two quadrants is determined by minimizing steric clash between the ketone's substituents and the catalyst's chiral framework.
-
Product Release and Catalyst Regeneration: After the hydride and proton transfer, the resulting chiral alcohol is released. The catalyst is then regenerated, ready to initiate another cycle.
Below is a diagram illustrating this catalytic cycle.
Caption: Fig 2. Workflow for Ru-BINAP Catalyzed Hydrogenation.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a high-pressure autoclave is charged with the Ru precatalyst and KOt-Bu.
-
Reaction Setup: Anhydrous 2-propanol is added, followed by the acetophenone substrate via syringe.
-
Hydrogenation: The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas before being pressurized to the target pressure (e.g., 8 atm).[10] The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. Completion can be confirmed by taking aliquots (after safely venting) and analyzing them by GC or TLC.
-
Workup: Once complete, the reactor is carefully vented, and the reaction mixture is filtered through a pad of silica gel to remove the catalyst. The solvent is removed under reduced pressure.
-
Analysis: The crude product is purified if necessary. The enantiomeric excess (ee) is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Applications in Drug Development
The Ru-BINAP hydrogenation technology is not merely an academic curiosity; it is a robust tool used in the industrial synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Levofloxacin: The synthesis of this potent antibacterial agent involves the asymmetric hydrogenation of hydroxyacetone to produce (R)-1,2-propanediol, a key chiral building block.[2][11]
-
Carbapenems: These broad-spectrum antibiotics are synthesized using a dynamic kinetic resolution process that relies on a Noyori-type asymmetric hydrogenation to establish critical stereocenters.[2]
-
BMS-181100: The synthesis of this antipsychotic agent also utilizes a BINAP/diamine-Ru catalyst for a key stereoselective reduction step.[2]
The ability to reliably and efficiently produce single-enantiomer drugs is critical, as different enantiomers can have vastly different pharmacological or toxicological profiles. The Ru-BINAP system provides a powerful and cost-effective method for achieving this chiral control on an industrial scale.[12]
References
-
Noyori Hydrogenation - YouTube. (2022). Available at: [Link]
-
Noyori Hydrogenation - NROChemistry. (n.d.). Available at: [Link]
-
Noyori, R., et al. (2000). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 122(27), 6510-6511. Available at: [Link]
-
Noyori, R., et al. (2000). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. ResearchGate. Available at: [Link]
-
Noyori Asymmetric Hydrogenation. (2014). Slideshare. Available at: [Link]
-
Asymmetric hydrogenation - Wikipedia. (n.d.). Available at: [Link]
-
Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the National Academy of Sciences, 102(37), 13039-13043. Available at: [Link]
-
Takaya, H., et al. (1990). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM COMPLEXES. Organic Syntheses, 67, 20. Available at: [Link]
-
Myers, A. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Asymmetric Hydrogenation. (2015). Creative Commons License. Available at: [Link]
-
Noyori, R. (2001). Nobel Lecture: Asymmetric Catalysis: Science and Opportunities. NobelPrize.org. Available at: [Link]
-
Noyori, R., et al. (2000). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. Available at: [Link]
-
Genêt, J. P. (2002). Modified BINAP: The How and the Why. Chemical Reviews, 102(10), 3371-3408. Available at: [Link]
Sources
- 1. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. BINAP - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nobelprize.org [nobelprize.org]
- 12. pubs.acs.org [pubs.acs.org]
